molecular formula C26H20IN3O B15031669 6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one

6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B15031669
M. Wt: 517.4 g/mol
InChI Key: MBVVEGLRSITDMH-ACCUITESSA-N
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Description

6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety, a quinazolinone core, and an iodo substituent. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, including the formation of the indole moiety and the quinazolinone core. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with amines . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Properties

Molecular Formula

C26H20IN3O

Molecular Weight

517.4 g/mol

IUPAC Name

6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C26H20IN3O/c1-16-6-5-7-19(14-16)30-25(29-24-12-10-18(27)15-22(24)26(30)31)13-11-20-17(2)28-23-9-4-3-8-21(20)23/h3-15,28H,1-2H3/b13-11+

InChI Key

MBVVEGLRSITDMH-ACCUITESSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=C(NC5=CC=CC=C54)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=C(NC5=CC=CC=C54)C

Origin of Product

United States

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